molecular formula C8H13N3 B2984318 (1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine CAS No. 2187426-80-6

(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine

Cat. No.: B2984318
CAS No.: 2187426-80-6
M. Wt: 151.213
InChI Key: XCWOTGSIHOKYLF-SFYZADRCSA-N
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Description

(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine is a chiral compound featuring a cyclopentane ring substituted with a pyrazole moiety and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the Pyrazole Moiety: The pyrazole group is introduced via a substitution reaction, where a suitable pyrazole derivative reacts with the cyclopentane precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to modify the pyrazole ring or the cyclopentane ring.

    Substitution: The pyrazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. The amine group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine: Unique due to its specific stereochemistry and substitution pattern.

    Other 1,2-substituted cyclopentanes: These compounds may have different substituents, leading to variations in biological activity and chemical reactivity.

    Pyrazole derivatives: Compounds with different substituents on the pyrazole ring can exhibit diverse pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1R,2S)-2-pyrazol-1-ylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-7-3-1-4-8(7)11-6-2-5-10-11/h2,5-8H,1,3-4,9H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWOTGSIHOKYLF-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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